molecular formula C15H19NO3 B2856250 Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate CAS No. 2094126-46-0

Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate

Cat. No. B2856250
CAS RN: 2094126-46-0
M. Wt: 261.321
InChI Key: QVMDBUCDHVELTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent . This process yields a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.

Future Directions

The future directions for research on Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate could involve further exploration of its potential anti-inflammatory activity . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

properties

IUPAC Name

tert-butyl 2-phenyl-2-(prop-2-enoylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-5-12(17)16-13(11-9-7-6-8-10-11)14(18)19-15(2,3)4/h5-10,13H,1H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMDBUCDHVELTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-phenyl-2-(prop-2-enamido)acetate

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